2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with 2-methyl-3-nitroaniline, which undergoes acylation with 3-(2-oxopyrrolidin-1-yl)benzoic acid. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Reduction: The major product of the reduction of the nitro group would be 2-methyl-3-amino-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and pyrrolidinone groups on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrrolidinone moiety might interact with biological macromolecules through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitroaniline: A precursor in the synthesis of the target compound.
3-(2-oxopyrrolidin-1-yl)benzoic acid: Another precursor used in the synthesis.
N-(2-oxopyrrolidin-1-yl)benzamide: A structurally similar compound lacking the nitro and methyl groups.
Uniqueness
2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of functional groups it possesses. The presence of both a nitro group and a pyrrolidinone ring in the same molecule can lead to unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-15(7-3-8-16(12)21(24)25)18(23)19-13-5-2-6-14(11-13)20-10-4-9-17(20)22/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REILBVSIJLYCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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